N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O/c22-17-8-6-15(7-9-17)14-24-18-10-11-19-25-26-20(28(19)27-18)12-13-23-21(29)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,29)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCUZQYSIMITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 404.87 g/mol. Its structure features a triazolo-pyridazine core with a chlorobenzyl substituent, which is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific receptor tyrosine kinases, which are crucial in cancer progression and other diseases. The compound's unique structure allows for potential binding to active sites of enzymes or receptors, modulating their function.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 1.5 μM against breast cancer cells (MCF7), indicating potent anti-proliferative effects.
-
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it may inhibit cell cycle progression by affecting cyclin-dependent kinases (CDKs).
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. In particular:
- Activity Against Mycobacterium tuberculosis : In studies focused on tuberculosis, derivatives related to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential as a lead compound for further development in anti-tubercular therapies.
Antiviral Activity
Emerging studies have hinted at antiviral properties:
- Inhibition of Viral Replication : The compound has shown promise in inhibiting viral replication in vitro, particularly against certain strains of influenza and other RNA viruses .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Chlorobenzyl Group : The presence of the chlorobenzyl moiety is crucial for increasing lipophilicity and enhancing cellular uptake.
- Triazolo-Pyridazine Core : Modifications on the triazole ring have been linked to improved binding affinity to target proteins.
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 1.5 | |
| Derivative A | Anti-TB | 1.35 - 2.18 | |
| Derivative B | Antiviral | Not specified |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines including MCF7 and HCT116. Results indicated a significant reduction in cell viability with an IC50 value of 1.5 μM for MCF7 cells.
Case Study 2: Tuberculosis Treatment
Another study explored its anti-tubercular properties where compounds derived from this structure showed promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This positions the compound as a potential candidate for further development in TB treatment.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known anti-cancer drugs suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study demonstrated that derivatives of triazolo compounds exhibited significant cytotoxicity against several cancer cell lines, indicating that modifications in the triazolo structure can enhance biological activity .
-
Antimicrobial Properties
- The compound has shown promising results as an antimicrobial agent. Research indicates that triazole derivatives are effective against a range of bacterial and fungal pathogens. The incorporation of the benzamide moiety may enhance its interaction with microbial targets .
- A comparative study of several triazolo compounds indicated that modifications at the benzyl position could significantly improve their antibacterial activity .
- Anti-inflammatory Effects
-
CNS Activity
- There is emerging evidence that compounds similar to N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may exhibit central nervous system activity. This includes potential applications in treating neurodegenerative diseases and mood disorders due to their ability to cross the blood-brain barrier .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Activity
- Case Study on Antimicrobial Properties
- Case Study on Anti-inflammatory Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs based on structural features, biological activity, and synthesis strategies.
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Core Modifications: The target compound and L838417/TPA023 share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents. L838417 and TPA023 feature bulky alkoxy groups (e.g., 2-methyltriazol-3-ylmethoxy) at position 6, critical for GABAA receptor subtype selectivity . In contrast, the target compound’s 4-chlorobenzylamino group may favor kinase or cytotoxicity targets .
Biological Activity: Cytotoxicity: Derivatives like Compound 24 exhibit cytotoxicity against HepA cells (IC₅₀ lower than Adriamycin), suggesting the core’s role in anticancer activity . The target compound’s activity remains uncharacterized but could be inferred to align with this trend. GABAA Modulation: L838417 and TPA023 lack the 4-chlorobenzylamino group but include fluorophenyl and triazolylmethoxy substituents, enabling α2/α3-subtype selectivity for anxiolysis without sedation .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods in and , where 6-chloro intermediates undergo nucleophilic substitution with amines .
- Analogs like N-Benzyl-6-methyl...amine () are synthesized via coupling of benzylamine with methyl-substituted triazolopyridazines, showcasing modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
